N-Benzoyl-L-tyrosine ethyl ester
Overview
Description
N-Benzoyl-L-tyrosine ethyl ester is a synthetic compound used primarily as a substrate in biochemical assays. It is known for its resistance to trypsin and is commonly used to measure the activity of chymotrypsin . The compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-L-tyrosine ethyl ester can be synthesized through the esterification of N-Benzoyl-L-tyrosine with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield N-Benzoyl-L-tyrosine and ethanol.
Oxidation: The phenolic group in the tyrosine moiety can undergo oxidation reactions.
Substitution: The benzoyl group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: N-Benzoyl-L-tyrosine and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in biochemical assays to measure the activity of proteolytic enzymes such as chymotrypsin.
Medicine: Utilized in research to understand enzyme functions and their role in various diseases.
Industry: Applied in the production of enzyme-based diagnostic kits and research reagents.
Mechanism of Action
N-Benzoyl-L-tyrosine ethyl ester acts as a substrate for chymotrypsin, an enzyme that catalyzes the hydrolysis of peptide bonds. The compound binds to the active site of chymotrypsin, where the ester bond is cleaved, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-L-arginine ethyl ester hydrochloride
- N-Benzoyl-L-tyrosine p-nitroanilide
- N-Acetyl-L-tyrosine ethyl ester monohydrate
Uniqueness
N-Benzoyl-L-tyrosine ethyl ester is unique due to its specific resistance to trypsin and its suitability as a substrate for chymotrypsin assays. This makes it particularly valuable in biochemical research for studying enzyme activity and kinetics .
Properties
IUPAC Name |
ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLROPAFMUDDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-65-3, 3483-82-7 | |
Record name | Tyrosine, N-benzoyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56598-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-L-tyrosine ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bz-Tyr-OEt interact with chymotrypsin?
A1: Bz-Tyr-OEt acts as a substrate for α-chymotrypsin. [, , , , , , , , , ] The enzyme's active site recognizes the ester bond within Bz-Tyr-OEt, leading to its hydrolysis. [, , , , , , , , , ] This interaction is often used to assess the enzyme's activity and to investigate factors influencing its kinetics. [, , , , , , , , , ]
Q2: What are the products of Bz-Tyr-OEt hydrolysis by chymotrypsin?
A2: The hydrolysis of Bz-Tyr-OEt by α-chymotrypsin yields N-Benzoyl-L-tyrosine (BT) and ethanol. []
Q3: What is the molecular formula and weight of Bz-Tyr-OEt?
A3: The molecular formula of Bz-Tyr-OEt is C18H19NO4 and its molecular weight is 313.35 g/mol.
Q4: Is there spectroscopic data available for Bz-Tyr-OEt?
A4: While the provided research primarily focuses on Bz-Tyr-OEt's role as an enzyme substrate, its UV absorbance is utilized for monitoring enzymatic reactions. [] The hydrolysis of Bz-Tyr-OEt is often monitored spectrophotometrically at 256 nm. [, , , ]
Q5: Is Bz-Tyr-OEt solely a substrate, or does it have catalytic properties itself?
A6: Bz-Tyr-OEt primarily functions as a substrate for proteases like chymotrypsin. [, , , , , , , , , ] There is no evidence suggesting it possesses inherent catalytic properties.
Q6: How is Bz-Tyr-OEt used in studying protease inhibition?
A7: By monitoring the rate of Bz-Tyr-OEt hydrolysis in the presence and absence of potential inhibitors, researchers can assess the inhibitor's potency and mechanism of action. [, , ]
Q7: Has Bz-Tyr-OEt been used in computational modeling studies?
A7: While not explicitly detailed within the provided research, Bz-Tyr-OEt's well-defined structure and established role as a protease substrate make it a potential candidate for computational studies, such as molecular docking simulations or QSAR model development.
Q8: Does modifying the structure of Bz-Tyr-OEt affect its interaction with chymotrypsin?
A9: Although not directly addressed in the provided research, it is highly probable that structural modifications to Bz-Tyr-OEt would impact its interaction with chymotrypsin. [, ] Alterations to the aromatic ring, ester bond, or amino acid side chain could influence substrate binding and hydrolysis rates.
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